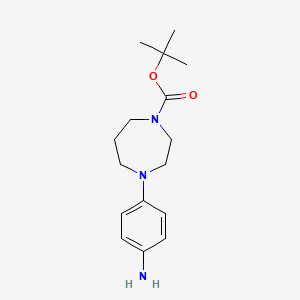
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (5,8-DMTNHCl) is a novel synthetic compound with a wide range of potential applications in scientific research. It is a derivative of the alkaloid dimethyltryptamine (DMT), a naturally occurring substance found in plants and animals, and is a potent agonist of the serotonin 5-HT2A receptor. 5,8-DMTNHCl has been used in a variety of studies, ranging from neuroscience to pharmacology, as a tool to investigate the effects of serotonin on various physiological processes.
科学的研究の応用
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of serotonin on cognitive processes, such as memory and learning, as well as to investigate the effects of serotonin on various physiological processes, including pain, anxiety, and depression. It has also been used to study the effects of serotonin on various neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia.
作用機序
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is an agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor found in the central and peripheral nervous systems. When 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride binds to the 5-HT2A receptor, it activates a signal transduction cascade that leads to the release of neurotransmitters, such as serotonin, dopamine, and norepinephrine. These neurotransmitters are involved in a variety of physiological processes, including memory and learning, mood regulation, and pain perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride are varied and depend on the dose and route of administration. At low doses, 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has been shown to produce anxiolytic and antidepressant effects, as well as to improve cognitive performance and memory. At higher doses, it has been shown to produce hallucinogenic effects, as well as to alter mood, perception, and behavior.
実験室実験の利点と制限
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and is easily synthesized in a laboratory setting. Additionally, it is a potent agonist of the serotonin 5-HT2A receptor, and is therefore suitable for investigating the effects of serotonin on various physiological processes. However, it is important to note that 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has a relatively short half-life, and therefore must be administered in relatively high doses to achieve the desired effects.
将来の方向性
There are a number of potential future directions for 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride research. These include further investigation into the effects of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride on cognitive processes, such as memory and learning; further investigation into the effects of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride on neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia; and further investigation into the potential therapeutic applications of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, such as the treatment of anxiety, depression, and pain. Additionally, further research into the pharmacokinetics and pharmacodynamics of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is warranted to better understand the compound’s effects on the body.
合成法
The synthesis of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a multi-step process that begins with the reaction of dimethyltryptamine (DMT) with hydrochloric acid (HCl) to produce a salt of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine (5,8-DMTN). This salt is then reacted with sodium hydroxide (NaOH) to produce the hydrochloride salt of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. The process is relatively simple and can be carried out in a laboratory setting using readily available reagents.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves the reduction of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-one followed by reductive amination with methylamine and subsequent salt formation with hydrochloric acid.", "Starting Materials": [ "5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-one", "Methylamine", "Hydrochloric acid", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-one in methanol.", "Step 2: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 3: Quench the reaction by adding water and acidify with hydrochloric acid.", "Step 4: Extract the product with a suitable organic solvent.", "Step 5: Concentrate the organic layer and dissolve the residue in methanol.", "Step 6: Add methylamine to the solution and stir for several hours at room temperature.", "Step 7: Quench the reaction by adding water and acidify with hydrochloric acid.", "Step 8: Extract the product with a suitable organic solvent.", "Step 9: Concentrate the organic layer and dissolve the residue in hydrochloric acid to form the hydrochloride salt of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine." ] } | |
CAS番号 |
66341-15-9 |
製品名 |
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride |
分子式 |
C12H18ClNO2 |
分子量 |
243.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



